3-[4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide
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Overview
Description
OSM-S-137: is a compound belonging to the aminothienopyrimidine series, which has been studied for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-137 involves the construction of the thienopyrimidine scaffold, followed by the introduction of various functional groups. The key steps include:
Construction of the Thienopyrimidine Scaffold: This involves the use of chlorinated thienopyrimidone in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields (~50%).
Introduction of Amine: An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C.
Industrial Production Methods: While specific industrial production methods for OSM-S-137 are not detailed, the synthetic routes described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: OSM-S-137 undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where different functional groups are introduced or modified.
Oxidation and Reduction Reactions: These reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Lithiation/Halogenation: Chlorinated thienopyrimidone is used in lithiation/halogenation reactions.
Ammonium Hydroxide: Used for introducing amine groups at elevated temperatures.
Major Products Formed: The major products formed from these reactions include various analogs of OSM-S-137 with different functional groups, which are evaluated for their biological activity .
Scientific Research Applications
Biology and Medicine: The primary application of OSM-S-137 is in the field of antimalarial research. The compound has shown moderate antimalarial activity and is being studied for its potential to inhibit the growth of the malaria parasite Plasmodium falciparum .
Industry: While specific industrial applications are not detailed, the compound’s potential as an antimalarial agent makes it a candidate for further development in the pharmaceutical industry .
Mechanism of Action
OSM-S-137 exerts its effects by targeting specific enzymes in the malaria parasite. The compound is believed to inhibit the enzyme Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase, which is essential for protein synthesis in the parasite . This inhibition leads to the disruption of protein translation and activation of the amino acid starvation response, ultimately resulting in the death of the parasite .
Comparison with Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar antimalarial activity.
TCMDC 132385: A related compound with a different functional group that also shows antimalarial activity.
Uniqueness: OSM-S-137 is unique due to its specific functional groups and the resulting biological activity. The compound’s ability to inhibit Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H22FN5O2S2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
3-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H22FN5O2S2/c24-18-6-4-16(5-7-18)14-28-8-10-29(11-9-28)23-22-20(26-15-27-23)13-21(32-22)17-2-1-3-19(12-17)33(25,30)31/h1-7,12-13,15H,8-11,14H2,(H2,25,30,31) |
InChI Key |
OWXZZWFFXSEZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C3=NC=NC4=C3SC(=C4)C5=CC(=CC=C5)S(=O)(=O)N |
Origin of Product |
United States |
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